1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine is an organic compound characterized by the presence of two 4-fluorobenzoyl groups attached to a 2-methylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with 2-methylpiperazine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the benzoyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can generate reactive oxygen species, leading to oxidative stress in cells. This oxidative stress can trigger various cellular pathways, including apoptosis (programmed cell death). The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-fluorobenzoyl)benzene
- 1,4-Bis(4-chlorobenzoyl)benzene
- 1,4-Bis(4-bromobenzoyl)benzene
Uniqueness
1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine is unique due to the presence of the 2-methylpiperazine ring, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
[4-(4-fluorobenzoyl)-3-methylpiperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-13-12-22(18(24)14-2-6-16(20)7-3-14)10-11-23(13)19(25)15-4-8-17(21)9-5-15/h2-9,13H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPKEWKIOPZVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.